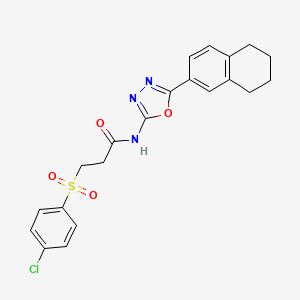

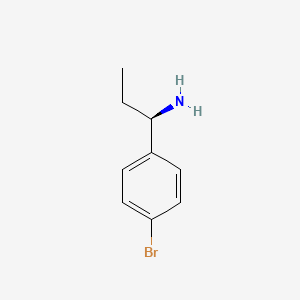

(1R)-1-(4-bromophenyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-1-(4-bromophenyl)propan-1-amine is a compound that has been studied for its potential pharmacological properties, particularly in the context of neurotransmitter uptake inhibition. The presence of the 4-bromophenyl group appears to confer selective inhibitory effects on serotonin neuron uptake, which could be of interest in the development of therapeutic agents for disorders related to serotonin dysregulation .

Synthesis Analysis

The synthesis of related bromophenyl compounds has been explored in various studies. For instance, a facile one-pot synthesis method has been reported for 1-(4-bromophenyl)-1H-tetrazol-5-amine, starting from 4-bromoaniline . Additionally, stereoselective enzymatic strategies have been developed for synthesizing enantioenriched bromo(het)aryloxy propan-2-amines, which could potentially be adapted for the synthesis of (1R)-1-(4-bromophenyl)propan-1-amine . These methods highlight the potential for efficient and selective synthesis routes for bromophenyl amines.

Molecular Structure Analysis

The molecular structure of bromophenyl amines is characterized by the presence of a bromine atom on the phenyl ring, which can significantly influence the electronic properties of the molecule and its interactions with biological targets. The stereochemistry of such compounds is also crucial, as it can affect the selectivity and potency of the molecule in biological systems, as evidenced by the stereoselective synthesis methods developed for related compounds .

Chemical Reactions Analysis

Bromophenyl amines can participate in various chemical reactions, including oxidation processes. For example, tris(4-bromophenyl)amine has been shown to be an effective mediator in the indirect anodic oxidation of amines, leading to the formation of Schiff bases under certain conditions . This reactivity suggests that (1R)-1-(4-bromophenyl)propan-1-amine could also undergo similar transformations, which could be relevant for its functionalization or degradation.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl amines are influenced by the bromine substituent, which can increase the molecular weight and lipophilicity of the compound. These properties are important for the pharmacokinetics of the molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile. The higher brain levels of 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine compared to its non-brominated counterpart suggest that the bromine substituent may enhance the ability of these compounds to cross the blood-brain barrier .

科学的研究の応用

Enantioenriched Compound Synthesis

One application involves the development of enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin. Biotransamination and lipase-catalyzed kinetic resolutions have been used to achieve high selectivity and enantioenrichment of these compounds (Mourelle-Insua et al., 2016).

Synthesis of Benzimidazoles

Another significant application is the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis, highlighting a versatile method for constructing benzimidazole cores with potential pharmaceutical applications (Lygin & Meijere, 2009).

Asymmetric Synthesis for Antiviral Compounds

Research also includes the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, showcasing a key step in the development of treatments for human papillomavirus infections. This synthesis involves an asymmetric reductive amination that achieves high diastereo facial selectivity (Boggs et al., 2007).

Intermediate Synthesis for Bronchodilators

Additionally, the synthesis of optical active intermediates for (R,R)-formoterol, a bronchodilator, has been detailed. This process starts from d-alanine and includes steps such as protecting amino groups, cyclization, and reduction, demonstrating a simple route to achieve the desired enantiopure intermediate (Fan et al., 2008).

Novel Amide Derivative Synthesis

Research into the synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and its amide derivatives highlights a facile one-pot method starting from 4-bromoaniline. This work opens avenues for synthesizing a range of [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivatives with potential for various biochemical applications (Yang et al., 2017).

特性

IUPAC Name |

(1R)-1-(4-bromophenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPWFAZJGVXPCH-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-bromophenyl)propan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)

![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)

![N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide](/img/structure/B2518690.png)

![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)

![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)